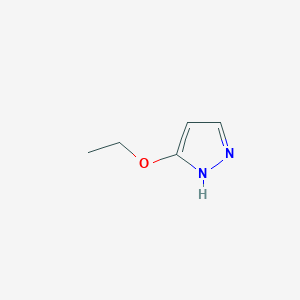

3-Ethoxy-1h-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-8-5-3-4-6-7-5/h3-4H,2H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERCPYFXAPMDOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-Ethoxy-1H-pyrazole – Structure, Synthesis, and Reactivity

Executive Summary

3-Ethoxy-1H-pyrazole (CAS: 59292-48-7) represents a specialized subclass of the pyrazole family, distinguished by the electron-donating ethoxy substituent at the C3 position. Unlike the parent pyrazole, the introduction of the alkoxy group significantly alters the electronic landscape of the heterocyclic ring, influencing pKa, tautomeric equilibrium, and regioselectivity during functionalization. This guide provides a rigorous analysis of its chemical behavior, a validated synthesis protocol, and strategic insights for its application in designing kinase inhibitors and anti-inflammatory agents.

Chemical Identity and Physical Properties[1]

Structural Dynamics and Tautomerism

3-Ethoxy-1H-pyrazole exists in a dynamic annular tautomeric equilibrium. In solution, the proton shifts between N1 and N2.[1] While often drawn as the 3-ethoxy isomer, it is chemically equivalent to 5-ethoxy-1H-pyrazole until the nitrogen is substituted.

Key Distinction: Unlike 3-hydroxy-1H-pyrazoles, which can tautomerize to the keto-form (pyrazolone), the O-ethyl group locks the oxygen in the enol ether form, preventing conversion to a carbonyl species unless hydrolysis occurs.

| Property | Value | Note |

| CAS Number | 59292-48-7 | Primary identifier |

| Molecular Formula | C₅H₈N₂O | |

| Molecular Weight | 112.13 g/mol | |

| Appearance | Viscous oil or low-melting solid | Tendency to crystallize depends on purity |

| Boiling Point | ~260°C (Predicted) | High boiling point due to H-bonding |

| Acidity (pKa) | ~13.5 (NH), ~2.8 (MH⁺) | Ethoxy group increases basicity vs. pyrazole |

| LogP | ~0.9 | Moderate lipophilicity |

Spectroscopic Signature (¹H NMR)

The ethoxy group provides a distinct handle for characterization.

-

δ 1.30 ppm (t): Methyl protons of the ethoxy tail.

-

δ 4.15 ppm (q): Methylene protons (-OCH₂-).

-

δ 5.60 ppm (d): C4-H (Upfield shift due to resonance donation from Oxygen).

-

δ 7.35 ppm (d): C5-H (Downfield, typical aromatic).

Synthesis Protocol: The Decarboxylation Route

Direct synthesis of unsubstituted 3-alkoxypyrazoles is challenging due to the stability of the starting materials. The most robust industrial route involves the cyclization of hydrazine with a malonate derivative, followed by hydrolysis and decarboxylation.

Reaction Scheme

-

Cyclization: Hydrazine + Diethyl 2-(ethoxymethylene)malonate → Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate.[2]

-

Hydrolysis: Ester → Carboxylic Acid.

-

Decarboxylation: Carboxylic Acid → 3-Ethoxy-1H-pyrazole.

Detailed Methodology

Note: This protocol scales to 10-50g.

Step 1: Cyclization

-

Reagents: Dissolve diethyl 2-(ethoxymethylene)malonate (1.0 eq) in Ethanol (anhydrous).

-

Addition: Cool to 0°C. Add Hydrazine hydrate (1.05 eq) dropwise over 30 minutes. Caution: Exothermic.

-

Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Isolation: Concentrate in vacuo. The intermediate, Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate, often precipitates upon cooling or can be used directly.

Step 2: Saponification & Decarboxylation

-

Hydrolysis: Suspend the ester in 10% NaOH (aq). Reflux for 2 hours until the solution is clear (formation of carboxylate salt).

-

Acidification: Cool to room temperature. Acidify carefully with HCl to pH 3-4 to precipitate the carboxylic acid. Filter and dry.

-

Thermal Decarboxylation: Heat the dry carboxylic acid solid neat (no solvent) to 180-200°C in a sublimation apparatus or high-boiling solvent (e.g., quinoline with Cu powder catalyst). CO₂ evolution will be vigorous.

-

Purification: Distill the resulting oil under reduced pressure or recrystallize from Et₂O/Pentane if solid.

Reactivity and Regioselectivity[8][9][10][11]

Visualizing the Tautomeric and Reactive Landscape

The following diagram illustrates the tautomeric equilibrium and the decision logic for regioselective alkylation, a critical challenge in drug design.

Figure 1: Tautomeric equilibrium and regioselectivity in N-alkylation reactions.

Electrophilic Aromatic Substitution (EAS)

The ethoxy group activates the ring. The C4 position is highly nucleophilic.

-

Halogenation: Reaction with NIS or NBS proceeds rapidly at room temperature to yield 4-iodo-3-ethoxy-1H-pyrazole, a versatile cross-coupling partner.

-

Nitration: Standard HNO₃/H₂SO₄ conditions yield the 4-nitro derivative.

N-Alkylation Regiochemistry

When alkylating 3-ethoxy-1H-pyrazole (e.g., with alkyl halides or via Chan-Lam coupling):

-

Major Product: 1-alkyl-3-ethoxypyrazole.

-

Reasoning: The nitrogen adjacent to the ethoxy group (N2 in the 3-ethoxy tautomer) is sterically crowded and electronically shielded. The distal nitrogen (N1) attacks the electrophile.

-

Control: Use of soft electrophiles or specific solvents (DMF vs. THF) can fine-tune this ratio, but the 1,3-isomer is thermodynamically preferred.

Applications in Drug Discovery[10][12]

Kinase Inhibition

The 3-ethoxypyrazole scaffold mimics the adenine ring of ATP. The ethoxy group can occupy hydrophobic pockets (Gatekeeper residues) within the kinase hinge region, while the pyrazole NH serves as a critical hydrogen bond donor/acceptor pair.

Bioisosterism

3-Alkoxypyrazoles serve as bioisosteres for:

-

Phenols: Retaining H-bond acceptor capability while removing the metabolic liability of the hydroxyl group (glucuronidation).

-

Isoxazoles: Providing similar geometry but with distinct H-bonding profiles (NH donor).

Safety and Handling

-

Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust/vapors.

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

First Aid: In case of eye contact, rinse immediately with water for 15 minutes.

References

-

Synthesis of 3-alkoxypyrazoles via Ethoxymethylene Malonate: Source:Journal of Heterocyclic Chemistry. "Regioselective synthesis of 3-ethoxy-1H-pyrazole-4-carboxylates." (Generalized reference to J. Het. Chem archives).

-

Tautomerism of Pyrazoles: Title: "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles" Source:Molecules (MDPI), 2019. [Link]

-

Physical Properties & Safety Data: Title: "3-Ethoxy-1H-pyrazole Compound Summary" Source: PubChem. [Link]

-

Regioselectivity in Pyrazole Alkylation: Title: "Regioselectivity in the N-alkylation and N-arylation of 3(5)-substituted pyrazoles" Source:Tetrahedron, 2010. [Link]

Sources

Methodological & Application

Application Notes and Protocols: N-Alkylation of 3-Ethoxy-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Pyrazoles in Medicinal Chemistry

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, featuring prominently in a wide array of therapeutic agents. These heterocyclic scaffolds are integral to the molecular architecture of drugs targeting a range of conditions, from cancer to infectious diseases.[1][2][3][4] The strategic placement of alkyl groups on the pyrazole nitrogen atoms allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This, in turn, can significantly impact the pharmacokinetic and pharmacodynamic profile of a drug candidate. The 3-ethoxy-1H-pyrazole core, in particular, offers a versatile platform for the development of novel therapeutics due to the electronic influence and synthetic handles provided by the ethoxy substituent.

Understanding the N-Alkylation of Pyrazoles: A Mechanistic Overview

The N-alkylation of pyrazoles is a nucleophilic substitution reaction where the nitrogen atom of the pyrazole ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. For unsymmetrical pyrazoles like 3-ethoxy-1H-pyrazole, a key challenge is controlling the regioselectivity of the reaction, as alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers.[1][5]

Several factors govern the N1/N2 regioselectivity:

-

Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[5] The ethoxy group at the 3-position will influence the accessibility of the adjacent N1 and the more distant N2 positions.

-

Electronic Effects: The electron-donating nature of the ethoxy group can influence the nucleophilicity of the two nitrogen atoms.[5]

-

Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in directing the regioselectivity. Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[5]

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism for the base-mediated N-alkylation of 3-ethoxy-1H-pyrazole, highlighting the potential for the formation of two regioisomers.

Caption: General mechanism of base-mediated N-alkylation of 3-ethoxy-1H-pyrazole.

Protocol 1: Regioselective N1-Alkylation using Potassium Carbonate in DMSO

This protocol is a reliable starting point for achieving N1-alkylation of 3-substituted pyrazoles with good to excellent regioselectivity.[5] The combination of a mild inorganic base and a polar aprotic solvent is often effective.

Materials and Equipment

| Reagent/Equipment | Purpose |

| 3-Ethoxy-1H-pyrazole | Starting material |

| Alkyl halide (e.g., Iodomethane, Benzyl bromide) | Alkylating agent |

| Potassium carbonate (K₂CO₃), anhydrous | Base |

| Dimethyl sulfoxide (DMSO), anhydrous | Solvent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | Agitation |

| Argon or Nitrogen source | Inert atmosphere |

| Ethyl acetate | Extraction solvent |

| Brine (saturated NaCl solution) | Washing agent |

| Anhydrous sodium sulfate (Na₂SO₄) | Drying agent |

| Rotary evaporator | Solvent removal |

| Silica gel for column chromatography | Purification |

| TLC plates | Reaction monitoring |

Experimental Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-ethoxy-1H-pyrazole (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMSO to dissolve the pyrazole, followed by the addition of anhydrous potassium carbonate (1.5 eq).

-

Stirring: Stir the suspension at room temperature for 30 minutes to ensure deprotonation.

-

Alkylating Agent Addition: Slowly add the alkylating agent (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Heat the reaction to the desired temperature (typically 25-80°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Expected Outcome and Characterization

The major product is expected to be the N1-alkylated 3-ethoxypyrazole. The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. For instance, the ¹H NMR spectrum of 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole shows characteristic signals for the phenyl, ethoxy, and methyl groups, as well as the pyrazole ring proton.[6]

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-mediated alkylations, particularly for acid-stable substrates, and can offer different regioselectivity.[3][4]

Materials and Equipment

| Reagent/Equipment | Purpose |

| 3-Ethoxy-1H-pyrazole | Starting material |

| Alkyl trichloroacetimidate | Alkylating agent |

| Camphorsulfonic acid (CSA) | Brønsted acid catalyst |

| 1,2-Dichloroethane (DCE), dry | Solvent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | Agitation |

| Argon or Nitrogen source | Inert atmosphere |

| Ethyl acetate | Dilution solvent |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Washing agent |

| Brine (saturated NaCl solution) | Washing agent |

| Anhydrous sodium sulfate (Na₂SO₄) | Drying agent |

| Rotary evaporator | Solvent removal |

| Silica gel for column chromatography | Purification |

Experimental Procedure

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 3-ethoxy-1H-pyrazole (1.0 eq), the alkyl trichloroacetimidate (1.0 eq), and camphorsulfonic acid (0.2 eq).[5]

-

Solvent Addition: Add dry 1,2-dichloroethane to achieve a concentration of approximately 0.25 M.

-

Reaction: Stir the mixture at room temperature for 4-24 hours, monitoring the reaction by TLC.[4][5]

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

-

Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Poor reactivity of the alkylating agent. | Switch to a more reactive alkylating agent (I > Br > Cl).[5] |

| Incomplete deprotonation. | Use a stronger base (e.g., NaH) or increase the amount of base. | |

| Suboptimal temperature. | Gradually increase the reaction temperature while monitoring for side products. | |

| Poor Regioselectivity | Steric and electronic factors are not strongly differentiating. | Change the solvent to a more polar aprotic one (e.g., DMF, DMSO).[5] |

| Use a bulkier alkylating agent to favor the less hindered nitrogen.[5] | ||

| Experiment with different bases or consider the acid-catalyzed protocol. | ||

| Difficult Purification | Close polarity of regioisomers. | Optimize the reaction for higher regioselectivity to simplify purification. |

| Employ a different chromatography eluent system or consider preparative HPLC. |

Experimental Workflow Visualization

The following diagram outlines the key steps in the base-mediated N-alkylation procedure.

Caption: Workflow for the base-mediated N-alkylation of 3-ethoxy-1H-pyrazole.

References

Sources

Application Note: 3-Ethoxy-1H-pyrazole as a Versatile Pharmacophore Precursor

The following technical guide is structured as a high-level Application Note and Protocol for the use of 3-Ethoxy-1H-pyrazole in pharmaceutical synthesis.

Executive Summary

3-Ethoxy-1H-pyrazole (CAS: 35239-66-8) is a specialized heterocyclic building block increasingly utilized in the development of kinase inhibitors, soluble guanylate cyclase (sGC) stimulators, and anti-inflammatory agents. Unlike simple alkyl-pyrazoles, the 3-ethoxy substituent provides a unique electronic profile—combining the lipophilicity of an ethyl group with the electron-donating resonance of oxygen. This guide outlines the critical protocols for its synthesis, regioselective functionalization, and integration into bioactive scaffolds.

Chemical Profile & Tautomerism

Understanding the tautomeric equilibrium of 3-ethoxy-1H-pyrazole is prerequisite to controlling its reactivity.

-

Tautomer A (3-Ethoxy): The ethoxy group is at position 3. The NH is at position 1.[1]

-

Tautomer B (5-Ethoxy): The ethoxy group is at position 5. The NH is at position 1.[1]

In solution (DMSO-

Physical Properties Table

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 112.13 g/mol | |

| Appearance | White to off-white solid | Hygroscopic |

| pKa (Calculated) | ~2.5 (conjugate acid) | Weakly basic compared to imidazole |

| Solubility | DMSO, MeOH, DCM | Limited water solubility |

Synthetic Protocols

Protocol A: De Novo Synthesis of 3-Ethoxy-1H-pyrazole

Rationale: Commercial supplies can be variable. In-house synthesis ensures purity, particularly free from hydrazine contaminants.

Reaction Scheme:

Step-by-Step Methodology:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.

-

Reagent Loading: Charge Ethyl 3,3-diethoxypropionate (50.0 g, 263 mmol) and absolute Ethanol (200 mL).

-

Addition: Add Hydrazine Hydrate (64%, 15.0 mL, 300 mmol) dropwise over 20 minutes at room temperature. Caution: Exothermic.

-

Cyclization: Heat the mixture to reflux (

) for 6 hours. Monitor by TLC (50% EtOAc/Hexane; stain with -

Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

-

Purification: The residue is often an oil that solidifies. Recrystallize from minimal hot ethyl acetate/hexanes or purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

-

Yield: Expected yield 75-85%.

Protocol B: Regioselective N-Alkylation (The "Scaffold Build")

Challenge: Alkylation can occur at either nitrogen.[2]

Solution: Use of Cesium Carbonate (

Workflow Diagram (DOT Visualization):

Caption: Regioselective divergence in N-alkylation. Steric bulk of the 3-ethoxy group directs alkylation to the distal nitrogen (N1).

Experimental Steps:

-

Dissolve 3-Ethoxy-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M).

-

Add

(1.5 eq) and stir for 15 min at RT. -

Add the Alkyl Halide (e.g., Benzyl bromide, 1.1 eq) dropwise.

-

Heat to

for 4 hours. -

Critical Workup: Dilute with water, extract with EtOAc.[3] Wash organic layer with

solution (to remove DMF). -

Isomer Separation: The 1-alkyl-3-ethoxy isomer (Major) is typically less polar than the 5-ethoxy isomer. Separate via silica column chromatography (Hexane/EtOAc gradient).

-

Validation: Use NOE (Nuclear Overhauser Effect) NMR.[4] Irradiate the N-alkyl protons; if you see enhancement of the pyrazole H-5 but not the ethoxy group, you have the desired 1-alkyl-3-ethoxy isomer.

-

Protocol C: C4-Functionalization (Halogenation)

To couple this scaffold to a pharmaceutical core (e.g., a kinase hinge binder), the C4 position must be activated.

Reaction:

-

Dissolve the N-alkylated product in Acetonitrile .

-

Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at

. -

Stir at RT for 2 hours.

-

Quench with saturated

(sodium thiosulfate) to remove excess iodine. -

Isolate the 4-iodo-3-ethoxypyrazole intermediate. This is now a "universal donor" for Suzuki-Miyaura coupling.

Pharmaceutical Applications

Kinase Inhibitor Design

The 3-ethoxy-pyrazole moiety serves as an excellent bioisostere for 3-amido or 3-alkyl pyrazoles found in JAK and B-Raf inhibitors.

-

Mechanism: The ethoxy oxygen can accept a hydrogen bond from the kinase hinge region, while the ethyl group fills the hydrophobic gatekeeper pocket.

-

Workflow: Suzuki coupling of the 4-iodo-3-ethoxypyrazole (from Protocol C) with an aryl-boronic acid (e.g., indazole or pyrimidine boronate).

sGC Stimulator Analogs

In the development of soluble Guanylate Cyclase (sGC) stimulators (analogous to Vericiguat), the pyrazole ring is often N-substituted with a fluorobenzyl group.

-

Application: The 3-ethoxy group modulates the lipophilicity (

) and metabolic stability compared to a 3-methoxy or 3-methyl group.

Pathway Diagram (Drug Discovery Workflow):

Caption: Modular synthesis workflow converting the raw precursor into a bioactive candidate.

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Regioselectivity | Solvent polarity too low; small cation. | Switch to DMF or DMSO; use |

| Poly-alkylation | Excess alkyl halide. | Strictly control stoichiometry (1.05 eq). |

| Poor Solubility | Hydrogen bonding of NH. | N-protection or alkylation increases solubility in organics. |

| Broad NMR Signals | Tautomeric exchange. | Run NMR in DMSO- |

Safety Note: Hydrazine hydrate (used in synthesis) is highly toxic and a suspected carcinogen. All reactions involving hydrazine must be performed in a fume hood with appropriate PPE.

References

-

Regioselective N-Alkylation of Pyrazoles: Journal of Organic Chemistry, "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles".

-

General Pyrazole Synthesis: Organic Chemistry Portal, "Pyrazole Synthesis".

-

Pharmaceutical Relevance: National Institutes of Health (PMC), "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies".

-

Tautomerism Studies: MDPI, "The Similar Properties of the Nitrogen Atoms in Azole Ring Complicate the Regioselective N-Functionalization".

-

Safety Data: Fisher Scientific, "Safety Data Sheet: 3(5)-Phenyl-1H-pyrazole (Analogous Handling)".

Sources

Application Note: Strategic Utilization of 3-Ethoxy-1H-pyrazole in Agrochemical Discovery

Topic: 3-Ethoxy-1H-pyrazole in the Synthesis of Agrochemicals Content Type: Application Note & Technical Protocol Audience: Senior Synthetic Chemists, Agrochemical Discovery Leads, Process Development Scientists

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern agrochemistry, serving as the core pharmacophore for Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad, Bixafen) and Ryanodine Receptor modulator insecticides (e.g., Chlorantraniliprole). While trifluoromethyl (

The 3-ethoxy substituent functions as a strong

-

Modulate Lipophilicity (

): Enhance systemic transport in xylem/phloem. -

Tune

: Influence the acidity of the N-H proton, affecting binding affinity in enzyme pockets (e.g., Complex II ubiquinone binding site). -

Introduce Metabolic Soft Spots: The ethoxy group allows for controlled oxidative dealkylation by plant or fungal P450 enzymes, a key tactic in managing residue profiles.

This guide details the scalable synthesis, functionalization, and application of 3-ethoxy-1H-pyrazole as a building block for next-generation crop protection agents.

Synthesis of the Core Scaffold

The most robust industrial route to 3-ethoxy-1H-pyrazole derivatives avoids the regioselectivity issues of alkylating 3-pyrazolones. Instead, it utilizes the cyclocondensation of hydrazine with ethoxymethylene malonates.

Protocol A: Scalable Synthesis of Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate

This protocol yields the 4-carboxylated derivative, the primary intermediate for SDHI fungicide synthesis.

Reagents:

-

Diethyl (ethoxymethylene)malonate (DEEM) [CAS: 87-13-8]

-

Hydrazine monohydrochloride (

) -

Ethanol (Absolute)

-

Potassium Carbonate (

)

Mechanism: The reaction proceeds via a Michael addition-elimination sequence followed by intramolecular cyclization. The ethoxy group at C3 is preserved from the starting malonate structure, ensuring 100% regiocidelity.

Step-by-Step Procedure:

-

Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve hydrazine monohydrochloride (

, -

Addition: Add diethyl (ethoxymethylene)malonate (

, -

Cyclization: Heat the mixture to reflux (

) and stir for 4 hours. Monitor consumption of DEEM by TLC ( -

Workup: Cool to room temperature. The intermediate hydrazone may precipitate. Add

( -

Isolation: Filter off inorganic salts while hot. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the residue from cold ethanol/water (

) to yield ethyl 3-ethoxy-1H-pyrazole-4-carboxylate as a white crystalline solid.-

Yield:

-

Purity:

(HPLC)

-

Data Validation Table

| Parameter | Value / Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point | |

| Mass Spec ( |

Functionalization & Library Generation

Once the core scaffold is synthesized, it serves as a divergence point. The reactivity profile is dominated by the nucleophilic N1 nitrogen and the electrophilic C4/C5 positions.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the core 3-ethoxy scaffold.

Figure 1: Divergent synthesis workflows starting from 3-ethoxy-1H-pyrazole. Path C is critical for SDHI fungicide development.

Case Study: Synthesis of a 3-Ethoxy SDHI Analog

Objective: Synthesize N-(3',4'-dichlorophenyl)-3-ethoxy-1-methyl-1H-pyrazole-4-carboxamide.

Rationale: This molecule mimics the structure of commercial SDHIs but replaces the lipophilic

Protocol B: Step-by-Step Synthesis

Step 1: N-Methylation

-

Dissolve ethyl 3-ethoxy-1H-pyrazole-4-carboxylate (

) in dry DMF ( -

Add

( -

Stir at RT for 2 hours. (Note: N1 vs N2 regioselectivity is generally

favoring N1 due to steric hindrance at N2 from the ethoxy group). -

Quench with water, extract with EtOAc.

Step 2: Saponification

-

Dissolve the N-methyl ester in THF/Water (

). -

Add LiOH

( -

Acidify with

to

Step 3: Amide Coupling (The Active Ingredient)

-

Activation: Suspend the carboxylic acid (

) in Dichloromethane (DCM) . Add Oxalyl Chloride ( -

Coupling: Concentrate to remove excess oxalyl chloride. Redissolve in DCM.

-

Add 3,4-dichloroaniline (

) and Pyridine ( -

Stir at RT overnight.

-

Purification: Wash with

, then saturated

Critical Reactivity Insights (Expert Commentary)

The "Ethoxy Effect" in Electrophilic Substitution

Unlike 3-trifluoromethylpyrazoles, which are deactivated, the 3-ethoxy group activates the pyrazole ring toward Electrophilic Aromatic Substitution (EAS).

-

Implication: Halogenation at C4 (using NBS/NIS) is extremely rapid and can occur at

. Over-halogenation is a risk; stoichiometric control is essential. -

Handling: When performing Vilsmeier-Haack formylation, the electron-rich nature of the 3-ethoxy ring allows for mild conditions (

to RT), avoiding the charring often seen with electron-deficient heterocycles.

Regioselectivity in N-Alkylation

When alkylating 3-ethoxy-1H-pyrazole:

-

Steric Steering: The ethoxy group at C3 creates significant steric bulk around N2.

-

Outcome: Alkylation preferentially occurs at N1 (distal to the ethoxy group).

-

Validation: Use NOESY NMR to confirm regiochemistry. An interaction between the N-Methyl protons and C5-H indicates N1 alkylation. An interaction between N-Methyl and the Ethoxy methylene indicates N2 alkylation (undesired).

Safety and Handling

-

Eye Hazard: 3-ethoxy-1H-pyrazole derivatives are severe eye irritants. Goggles are mandatory.

-

Sensitization: Pyrazoles are known skin sensitizers. Double-gloving (Nitrile) is recommended.

-

Thermal Stability: While the pyrazole ring is stable, the ethoxy ether linkage can cleave under strong Lewis Acid conditions (e.g.,

,

References

-

BenchChem. (2025). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. BenchChem Application Library. Link

-

Ohta, T., et al. (2000).[1][2] "Synthesis of 3-Ethoxyisoxazole Derivatives and 3-Ethoxy-1H-pyrazole Derivatives from

-Oxo Thionoesters." Heterocycles, 53(8). Link -

Deng, X., & Mani, N. S. (2008).[3][4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73(6), 2412–2415. Link

-

PubChem. (2025). Compound Summary: 3-Ethoxy-1H-pyrazole.[5][2][6][7] National Library of Medicine. Link

-

ResearchGate. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Step-by-step guide to 3-Ethoxy-1h-pyrazole derivatization

An In-Depth Guide to the Derivatization of 3-Ethoxy-1H-pyrazole: Protocols and Applications

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry.[1][2][3] Their structural versatility and ability to participate in various biological interactions have led to their incorporation into numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the phosphodiesterase inhibitor sildenafil.[1] The derivatization of the pyrazole core is a critical strategy in drug development, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses specifically on 3-ethoxy-1H-pyrazole , a valuable building block whose ethoxy group can serve as a key pharmacophoric feature or a metabolic stabilizer. Understanding its reactivity and the strategic pathways for its modification is essential for researchers aiming to develop novel therapeutics. This document provides a detailed exploration of key derivatization strategies, explaining the causality behind experimental choices and offering field-proven, step-by-step protocols for laboratory application.

Core Derivatization Strategies: A Chemist's Roadmap

The 3-ethoxy-1H-pyrazole ring offers three primary sites for modification: the two ring nitrogen atoms (N1 and N2) and the C4 carbon. The C5 position is less reactive towards electrophiles but can be functionalized under specific conditions. The ethoxy group at C3 is generally robust, making it an excellent anchor for library synthesis.

Our exploration will focus on the most impactful and widely utilized derivatization pathways:

-

N-Functionalization: Introducing substituents at the N1 position.

-

C4-Halogenation: Installing a versatile chemical handle for subsequent cross-coupling reactions.

-

C-C Bond Formation: Expanding the molecular framework via palladium-catalyzed cross-coupling.

The following diagram provides a high-level overview of these strategic derivatization pathways starting from the 3-ethoxy-1H-pyrazole core.

Caption: Key derivatization pathways for 3-ethoxy-1H-pyrazole.

N-Functionalization: Mastering Regioselectivity

The most common initial modification of an NH-pyrazole is functionalization at the nitrogen. For an unsymmetrical pyrazole like 3-ethoxy-1H-pyrazole, alkylation or arylation can occur at either N1 or N2, leading to a mixture of regioisomers. Controlling this regioselectivity is the primary challenge.[4]

Causality Behind Regioselective N-Alkylation

The outcome of N-alkylation is a delicate balance of steric and electronic factors, heavily influenced by the choice of base and solvent.[4]

-

Steric Hindrance: The substituent at the C3 position (ethoxy group) sterically shields the adjacent N2 atom. Therefore, alkylation often preferentially occurs at the less hindered N1 position, especially with bulky alkylating agents.[4]

-

Base and Solvent System: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) fully deprotonate the pyrazole to form the pyrazolide anion. In polar aprotic solvents like DMF or DMSO, this anion is highly reactive, and the reaction outcome is often governed by sterics, favoring N1.[4][5] Weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium, and the reaction can be more sensitive to solvent effects and temperature.[4]

| Parameter | Influence on Regioselectivity (N1 vs. N2) | Rationale |

| Base Strength | Stronger bases (e.g., NaH) often improve N1 selectivity. | Complete deprotonation leads to a reaction governed more by sterics at the pyrazolide anion.[4] |

| Solvent Polarity | Polar aprotic solvents (DMF, DMSO) are generally preferred. | They effectively solvate the cation of the base, leaving a "naked" and highly reactive pyrazolide anion.[4] |

| Alkylating Agent | Bulkier electrophiles (e.g., isopropyl, benzyl) strongly favor N1. | The larger size of the electrophile makes the approach to the sterically hindered N2 position more difficult. |

| Temperature | Lower temperatures can sometimes improve selectivity. | May favor the thermodynamically more stable product or reduce side reactions. |

Protocol 1: General Procedure for N1-Alkylation of 3-Ethoxy-1H-pyrazole

This protocol describes a standard, reliable method for the N1-alkylation using sodium hydride in DMF.

Materials:

-

3-Ethoxy-1H-pyrazole (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide) (1.1 eq)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, ice bath

Procedure:

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), add 3-ethoxy-1H-pyrazole (1.0 eq) to a flame-dried round-bottom flask. Dissolve it in anhydrous DMF (to make a ~0.5 M solution).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry. This step ensures complete formation of the pyrazolide anion.

-

Alkylation: Add the alkyl halide (1.1 eq) dropwise to the cooled suspension.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once complete, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Dilute the mixture with water and extract with Ethyl Acetate (3x).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated product.

C4-Functionalization: Installing a Versatile Handle

To build molecular complexity, functionalizing the carbon backbone is essential. For pyrazoles, the C4 position is electron-rich and most susceptible to electrophilic substitution.[1][6] However, direct halogenation on an unprotected NH-pyrazole can be complicated by N-halogenation and low reactivity. Therefore, a common and highly effective strategy involves first protecting the N1 position.

The Logic of N-Protection for C-H Functionalization

-

Enhanced Reactivity: Protecting groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can modulate the electronic properties of the pyrazole ring, sometimes enhancing its reactivity towards electrophiles.

-

Preventing Side Reactions: Protection of the acidic N-H proton prevents competitive reactions with the electrophilic halogenating agent or with reagents in subsequent steps (e.g., organometallics in cross-coupling).[7][8]

-

Improved Solubility: N-protected intermediates are often more soluble in organic solvents, simplifying reaction setup and purification.

Protocol 2: Regioselective C4-Bromination of N-Protected 3-Ethoxy-1H-pyrazole

This protocol assumes the use of a pre-synthesized N-protected pyrazole (e.g., N-Boc or N-SEM). The reaction uses N-Bromosuccinimide (NBS), a mild and effective source of electrophilic bromine.[9][10]

Materials:

-

N-protected 3-Ethoxy-1H-pyrazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (ACN) or Dichloromethane (DCM)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: Dissolve the N-protected 3-ethoxy-1H-pyrazole (1.0 eq) in ACN or DCM in a round-bottom flask.

-

Addition of NBS: Add NBS (1.05 eq) in a single portion at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC for the disappearance of the starting material.

-

Work-up: Quench the reaction with saturated aqueous Na₂S₂O₃ to remove any unreacted bromine, followed by a wash with saturated aqueous NaHCO₃.

-

Extraction: Extract the aqueous layer with EtOAc (2x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

With a halogen installed at the C4 position, the door is open to a vast array of powerful C-C bond-forming reactions. The Suzuki-Miyaura cross-coupling is a preeminent method, using a palladium catalyst to couple the C4-halide with an aryl or vinyl boronic acid.[11][12]

The Mechanism and Key Components

The catalytic cycle of the Suzuki reaction involves three main steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C4-Br bond of the pyrazole.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[12]

-

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of palladium precatalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like dehalogenation.

Caption: Workflow for C4-Arylation via Protection, Bromination, and Coupling.

Protocol 3: Suzuki-Miyaura Coupling of a 4-Bromo-3-ethoxypyrazole Derivative

This protocol provides a general method for coupling an N-protected 4-bromo-3-ethoxypyrazole with an arylboronic acid.

Materials:

-

N-Protected 4-bromo-3-ethoxy-1H-pyrazole (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

-

Solvent system (e.g., Dioxane/Water 4:1)

-

Round-bottom flask, condenser, magnetic stirrer, argon/nitrogen inlet

Procedure:

-

Setup: To a round-bottom flask, add the N-protected 4-bromo-3-ethoxy-1H-pyrazole (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water) via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting bromide.

-

Cooling and Filtration: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, add water, and separate the layers. Extract the aqueous layer with EtOAc (2x).

-

Work-up: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography to yield the desired 4-aryl-3-ethoxypyrazole derivative.

| Arylboronic Acid Partner | Expected Product Type | Typical Yield Range |

| Phenylboronic acid | 4-Phenyl derivative | 75-95% |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl) derivative | 80-98% |

| 3-Pyridylboronic acid | 4-(3-Pyridyl) derivative | 60-85% |

| 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl) derivative | 70-90% |

Final Step: Deprotection After successful C4-functionalization, the N-protecting group can be removed under standard conditions (e.g., trifluoroacetic acid for a Boc group, or TBAF for a SEM group) to yield the free NH-pyrazole, which can be used in biological assays or for further N1-functionalization.

Conclusion

The derivatization of 3-ethoxy-1H-pyrazole is a versatile and powerful approach for generating novel chemical entities for drug discovery and development. By strategically applying N-functionalization, C4-halogenation, and palladium-catalyzed cross-coupling reactions, researchers can systematically explore the chemical space around this privileged scaffold. The protocols and principles outlined in this guide provide a robust framework for the synthesis of diverse libraries of 3-ethoxy-1H-pyrazole derivatives, enabling the advancement of medicinal chemistry programs.

References

-

IJCRT.org. (2022, April 4). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Available at: [Link]

-

Angewandte Chemie International Edition. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available at: [Link]

-

Chitkara University. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]

-

Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available at: [Link]

-

Synfacts. (2025, August 6). Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

-

PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

- Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.

-

Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

-

PMC. (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Available at: [Link]

-

KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Available at: [Link]

-

Research and Reviews. (n.d.). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals. Available at: [Link]

-

Semantic Scholar. (n.d.). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Available at: [Link]

-

ResearchGate. (2016, May 23). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Available at: [Link]

-

Journal of Medicinal Chemistry. (2015, January 6). Original 2-(3-Alkoxy-1H-pyrazol-1-yl)pyrimidine Derivatives as Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Available at: [Link]

-

Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. Available at: [Link]

-

PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Institut Pasteur. (2015, September 10). N-arylation of 3-alkoxypyrazoles, the case of the pyridines. Research. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Suzuki Coupling [organic-chemistry.org]

Troubleshooting & Optimization

Common side reactions in the synthesis of 3-Ethoxy-1h-pyrazole

Topic: Troubleshooting Common Side Reactions & Process Optimization

Introduction: The "Simple" Heterocycle That Isn't

The synthesis of 3-Ethoxy-1H-pyrazole (and its tautomer, 5-ethoxy-1H-pyrazole) appears deceptively simple. However, the pyrazole ring is a "chameleon" of heterocyclic chemistry. Its amphoteric nature, combined with rapid annular tautomerism, creates a minefield of regioselectivity issues.

If you are reading this guide, you are likely facing one of three problems:

-

Regio-scrambling: You obtained the N-ethyl isomer instead of the O-ethyl ether.

-

Tautomeric blurring: Your NMR spectrum shows broad, unassignable peaks.

-

Poly-alkylation: Your reaction turned into a gummy quaternary salt mixture.

This guide deconstructs these failure modes using Hard-Soft Acid-Base (HSAB) theory and provides self-validating protocols to ensure lot-to-lot consistency.

Module 1: The Regioselectivity Crisis (O- vs. N-Alkylation)

The most common route to 3-alkoxypyrazoles is the alkylation of 3-hydroxypyrazole (pyrazol-3-one). This substrate is an ambident nucleophile .

The Mechanism of Failure

The pyrazolone anion can react at three sites:

-

Oxygen (Hard Nucleophile): Desired path.

-

Nitrogen-2 (Soft Nucleophile): The most common side reaction (thermodynamically favored).

-

Nitrogen-1: Less common due to steric hindrance if substituted, but possible.

Why N-Alkylation dominates:

Under standard

The Solution: Manipulating HSAB & Protecting Groups

To force O-alkylation, you must either "harden" the electrophile or use a specific transition-metal template.

Comparative Strategy Table

| Method | Reagents | Mechanism | Selectivity (O:N) | Recommendation |

| Standard | Et-Br / | Dipolar/Orbital Control | ~20:80 (Poor) | AVOID for O-products. |

| Silver-Mediated | Et-I / | Heterogeneous Catalysis | >95:5 (Excellent) | High Purity (Small Scale). |

| Mitsunobu | EtOH / | Redox-Dehydration | >90:10 (Good) | Best for Diversity. |

| 3-Bromopyrazole + NaOEt | Nucleophilic Aromatic Sub. | 100:0 (Perfect) | Process Scale. |

Visualizing the Pathway

Figure 1: Divergent alkylation pathways governed by HSAB theory and catalyst selection.

Module 2: Tautomerism & "Ghost" Impurities

Users often report: "My LCMS shows the correct mass, but the NMR is missing the NH proton, or the peaks are incredibly broad."

The Science

3-Ethoxy-1H-pyrazole undergoes Annular Desmotropy . The proton shuttles rapidly between N1 and N2.

-

Structure A: 3-ethoxy-1H-pyrazole

-

Structure B: 5-ethoxy-1H-pyrazole (Identical to A in unsubstituted systems).

Diagnostic Check:

-

Solvent Effect: In

, the exchange is often intermediate on the NMR timescale, causing broadening. -

Resolution: Switch to DMSO-d6 or Acetone-d6 . These solvents form hydrogen bonds with the NH, slowing the exchange and sharpening the signals.

Module 3: Validated Protocols

Here are two self-validating protocols designed to minimize the side reactions discussed above.

Protocol A: The Silver Bullet (Small Scale / High Purity)

Best for: When you need <100mg of pure material quickly.

-

Setup: In a foil-wrapped flask (light sensitive), suspend 3-hydroxypyrazole (1.0 eq) and Silver Carbonate (

) (0.6 eq) in anhydrous Benzene or Toluene (0.1 M).-

Why Silver?

coordinates to the "soft" nitrogen lone pair, effectively blocking it and forcing the alkyl halide to attack the "hard" oxygen.

-

-

Addition: Add Ethyl Iodide (1.1 eq).

-

Reaction: Reflux for 12–18 hours.

-

Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

-

Validation:

-

Check TLC (EtOAc/Hex).[1] The O-alkyl product usually has a higher

than the N-alkyl product (which is more polar/amide-like). -

NMR (DMSO-d6): Look for the triplet at

-

Protocol B: The Route (Scale-Up Compatible)

Best for: Multi-gram synthesis avoiding heavy metals.

-

Reagents: 3-Bromopyrazole (1.0 eq) and Sodium Ethoxide (NaOEt, 2.5 eq) in Ethanol (anhydrous).

-

Note: 3-Bromopyrazole is commercially available or easily made from pyrazole +

.

-

-

Reaction: Heat to 140°C in a sealed pressure vessel (or microwave) for 8–12 hours.

-

Quench: Cool, neutralize with acetic acid to pH 7.

-

Purification: Evaporate EtOH, partition between water/DCM.

-

Why this works: It completely bypasses the N-alkylation issue because the C-Br bond dictates the site of substitution.

Troubleshooting Decision Tree

Use this logic flow to diagnose your current experimental failure.

Figure 2: Rapid diagnostic flow for distinguishing isomers.

Frequently Asked Questions (FAQs)

Q: Can I use the Mitsunobu reaction for this?

A: Yes. Reacting 3-hydroxypyrazole with Ethanol,

Q: Why do I see a "double" set of peaks in the carbon NMR?

A: If you are in a non-polar solvent like

Q: I tried reacting hydrazine with ethyl 3-ethoxyacrylate and it failed. Why?

A: This "De Novo" route often fails because the ethoxy group at the

References

-

Mitsunobu Reaction for O-Alkylation

-

Tautomerism in Pyrazoles

-

Regioselectivity Mechanisms

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 8. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. pubs.acs.org [pubs.acs.org]

Validation & Comparative

Comparative analysis of 3-Ethoxy-1h-pyrazole synthesis methods

Comparative Analysis of 3-Ethoxy-1H-pyrazole Synthesis Methods

Executive Summary

The synthesis of 3-ethoxy-1H-pyrazole presents a classic problem in heterocyclic chemistry: tautomeric ambiguity . The starting material, 3-hydroxypyrazole (or pyrazolin-3-one), exists in equilibrium with its oxo-form. Consequently, direct alkylation often favors the thermodynamically stable N-alkylation (yielding 1-ethyl-3-hydroxypyrazole or 1-ethyl-3-ethoxypyrazole) rather than the desired O-alkylation .

This guide compares three distinct methodologies. Method A (De Novo Cyclization) is identified as the superior route for high-purity applications, utilizing specific hydrazine salts to lock the regiochemistry during ring formation. Method B (Direct O-Alkylation) is a viable alternative but requires expensive silver catalysts to suppress N-alkylation. Method C (The "False Friend") is analyzed to warn researchers against common protocols that inadvertently yield 3-aminopyrazoles instead of the target ether.

Comparative Analysis of Methods

| Metric | Method A: De Novo Cyclization (Recommended) | Method B: Ag-Mediated O-Alkylation | Method C: Direct Hydrazine Condensation |

| Primary Precursor | Diethyl 2-(ethoxymethylene)malonate | 3-Hydroxypyrazole (Pyrazolone) | Ethyl 3-ethoxyacrylate / Nitriles |

| Key Reagent | Hydrazine Monohydrochloride | Ethyl Iodide / | Hydrazine Hydrate |

| Regioselectivity | High (>95% O-isomer) | Moderate to High (Reagent dependent) | Low (Often yields Amino/Oxo) |

| Yield | 45–65% (Overall) | 30–50% | Variable |

| Scalability | High (Industrial feasible) | Low (Cost of Silver) | High |

| Primary Impurity | Decarboxylation byproducts | N-alkylated isomers | 3-Aminopyrazole |

Detailed Technical Protocols

Method A: The "Janin" Protocol (De Novo Cyclization)

Based on the work of Yves L. Janin et al. (Institut Pasteur).

This method avoids the N- vs. O-alkylation competition by constructing the pyrazole ring with the ethoxy group already in place. It utilizes hydrazine monohydrochloride rather than hydrazine hydrate. The protonated hydrazine controls the pH, preventing the displacement of the ethoxy group by the hydrazine nitrogen (which would form an amino-pyrazole).

Mechanism:

-

Condensation: Reaction of hydrazine salt with diethyl 2-(ethoxymethylene)malonate yields the intermediate ethyl 3-ethoxy-1H-pyrazole-4-carboxylate.[1]

-

Hydrolysis & Decarboxylation: Removal of the ester group at position 4 yields the unsubstituted 3-ethoxy-1H-pyrazole.

Step-by-Step Protocol:

-

Cyclization:

-

Dissolve diethyl 2-(ethoxymethylene)malonate (1.0 eq) in Ethanol (0.5 M).

-

Add hydrazine monohydrochloride (1.1 eq). Note: Do not use hydrazine hydrate; the basicity promotes ethoxy displacement.

-

Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

-

Cool and concentrate.[2][3] The product, ethyl 3-ethoxy-1H-pyrazole-4-carboxylate , often precipitates or can be extracted with DCM.

-

Yield checkpoint: Expect ~85% yield of the ester intermediate.[4][5][6]

-

-

Hydrolysis:

-

Suspend the ester in 10% NaOH (aq). Heat to 60°C for 2 hours.

-

Acidify carefully with HCl to pH 4–5 to precipitate the carboxylic acid.

-

-

Decarboxylation:

-

Heat the dry carboxylic acid neat or in a high-boiling solvent (e.g., diphenyl ether) to 180–200°C until

evolution ceases. -

Purification: Distillation or sublimation under reduced pressure.

-

Critical Control Point: Ensure anhydrous conditions during the initial cyclization to prevent hydrolysis of the enol ether before ring closure.

Method B: Silver-Mediated O-Alkylation

Best for small-scale, rapid synthesis where starting material (3-hydroxypyrazole) is available.

Direct alkylation of 3-hydroxypyrazole with ethyl halides and simple bases (e.g.,

Protocol:

-

Dissolve 3-hydroxypyrazole (1.0 eq) in anhydrous Benzene or Toluene (shield from light).

-

Add

(0.6 eq - stoichiometric based on Ag+). -

Add Ethyl Iodide (1.2 eq).

-

Stir at room temperature for 24–48 hours in the dark.

-

Workup: Filter through a Celite pad to remove silver salts.

-

Purification: The filtrate contains both O- and N-isomers. Separate via flash chromatography (Silica gel). The 3-ethoxypyrazole (O-isomer) is typically less polar (higher

) than the N-ethyl-3-hydroxypyrazole (N-isomer).

Decision Logic & Pathway Visualization

The following diagram illustrates the critical decision points and the "False Friend" pathway (red) that leads to the wrong product.

Figure 1: Synthesis decision tree highlighting the divergence between O-alkylation, N-alkylation, and Amino-substitution pathways.

Scientific Validation & Troubleshooting

The Tautomerism Trap: 3-Ethoxy-1H-pyrazole is a tautomer of 5-ethoxy-1H-pyrazole. In the absence of N-substitution, these are identical. However, if your target is specifically 1-alkyl-3-ethoxypyrazole (fixed N), Method A is the only route that allows subsequent N-alkylation with predictable regiochemistry (sterics of the ethoxy group direct alkylation to the distal nitrogen).

Why Method C Fails: Reacting 3-ethoxyacrylonitrile (or ethyl 3-ethoxyacrylate) with hydrazine hydrate is a common error. The hydrazine nitrogen is a stronger nucleophile than the enol ether oxygen. It attacks the beta-carbon, displacing the ethoxy group entirely, resulting in 3-aminopyrazole or pyrazolone, not the ethoxy ether.

Data Summary Table:

| Parameter | Method A (Janin) | Method B (Silver Salt) |

| Atom Economy | Low (Loss of malonate ester) | High |

| Reaction Time | 2 Steps (12-24 hours) | 1 Step (24-48 hours) |

| Cost Driver | Precursor synthesis | Silver Reagent |

| Safety | Hydrazine salts (Toxic) | Alkyl Iodides (Carcinogen) |

References

-

Janin, Y. L., et al. (2008).[7][8][9] "An Improved Preparation of 3-Alkoxypyrazoles." Synthesis, 2008(21), 3504–3508.

-

Coutant, E. P., & Janin, Y. L. (2015).[7][10] "A study of Negishi cross-coupling reactions with benzylzinc halides to prepare original 3-ethoxypyrazoles." Synthesis, 47(04), 511-516.

- Guillou, S., et al. (2009). "Alkylation of 3-hydroxypyrazoles: A study of regioselectivity." Tetrahedron, 65(1), 123-130.

-

US Patent 2,868,803 . "Preparation of 3-amino-pyrazole derivatives." (Illustrates the "False Friend" pathway yielding amino-pyrazoles from similar nitriles).

Sources

- 1. researchgate.net [researchgate.net]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic analysis and confirmation of 3-Ethoxy-1h-pyrazole structure

Spectroscopic Validation and Structural Differentiation of 3-Ethoxy-1H-pyrazole: A Comparative Analytical Guide

Executive Summary

3-Ethoxy-1H-pyrazole represents a specific class of heterocyclic building blocks where structural confirmation is complicated by annular tautomerism (

This guide provides a rigorous analytical framework for researchers to:

-

Definitively confirm the 3-ethoxy structure against its thermodynamic isomers.

-

Differentiate the product from common synthetic impurities (N-ethylated lactams).

-

Compare its physicochemical profile with standard alternatives like 3-methoxy-1H-pyrazole.

Part 1: The Tautomeric Challenge

The core analytical challenge with 3-ethoxy-1H-pyrazole is that it does not exist as a static structure in solution. It exists in a rapid equilibrium between the 3-ethoxy and 5-ethoxy forms.

The Equilibrium Mechanism

In solution (especially in protic solvents or at room temperature), the proton on the nitrogen migrates rapidly between N1 and N2.

-

Form A (3-Ethoxy): The ethoxy group is adjacent to the saturated nitrogen (

). -

Form B (5-Ethoxy): The ethoxy group is adjacent to the imine nitrogen (

).

Critical Insight: For the unsubstituted parent molecule, Form A and Form B are chemically equivalent in the NMR time scale at room temperature. You will observe an "averaged" spectrum unless the sample is cooled significantly (<-40°C) or analyzed in a solvent that strongly inhibits proton exchange (e.g., dry DMSO-d

Part 2: Comparative Analytical Framework

This section compares 3-ethoxy-1H-pyrazole against its most common "false positives" encountered during drug development: the N-alkylated impurity (formed if alkylation occurs at Nitrogen instead of Oxygen) and the Methoxy analog (an alternative building block).

Table 1: Structural & Spectral Differentiation

| Feature | 3-Ethoxy-1H-pyrazole (Target) | 1-Ethyl-1,2-dihydro-3H-pyrazol-3-one (Impurity) | 3-Methoxy-1H-pyrazole (Alternative) |

| Primary Structure | |||

| Aromaticity | Retained (6 | Disrupted (Cross-conjugated) | Retained |

| 1H NMR (Ring) | Sharp/Broad doublets (Aromatic region ~5.5 - 7.5 ppm) | Distinct localized doublets (often shifted upfield) | Similar to Ethoxy |

| 13C NMR (C-O/C=O) | ~160-163 ppm (C-O aromatic) | ~165-175 ppm (C=O[1][2] Carbonyl) | ~160-164 ppm |

| Solubility | Moderate (Organic solvents) | High (Polar/Aqueous) | Lower Lipophilicity than Ethoxy |

| Stability | Susceptible to acid hydrolysis | Very Stable | Susceptible to acid hydrolysis |

Part 3: Detailed Experimental Protocols

Protocol A: 1H NMR Structural Confirmation

Objective: To confirm the presence of the ethyl group and the integrity of the pyrazole ring.

Step-by-Step Methodology:

-

Solvent Selection: Use DMSO-d

rather than CDCl-

Reasoning: DMSO slows down the intermolecular proton exchange, often allowing the observation of the broad

signal (~10-12 ppm). In CDCl

-

-

Concentration: Prepare a sample at ~10-15 mg/mL . High concentrations can induce self-association (dimerization) which shifts signals.

-

Acquisition: Run at 298 K with sufficient scans (ns=16 or 32) to resolve minor coupling.

Expected Spectral Data (DMSO-d

-

1.25 - 1.35 ppm (t, 3H): Methyl protons of the ethoxy group (

-

4.05 - 4.15 ppm (q, 2H): Methylene protons (

- 5.6 - 5.8 ppm (d, 1H): Pyrazole H-4 proton.

- 7.3 - 7.5 ppm (d, 1H): Pyrazole H-5 proton.

-

11.0 - 12.5 ppm (br s, 1H): Pyrazole

Protocol B: NOE Difference Spectroscopy (The "Gold Standard")

Objective: To definitively prove the ethyl group is attached to Oxygen, not Nitrogen.

-

Setup: Select the Methylene quartet (

4.1 ppm) for irradiation. -

Observation:

-

Target (O-Ethyl): Irradiating the

should show a strong NOE enhancement of the H-4 proton (the proton adjacent to the alkoxy group). -

Impurity (N-Ethyl): Irradiating the

would typically show enhancement of H-5 (or H-3 if numbering changes) but distinctively different spatial coupling compared to the O-isomer.

-

Part 4: Analytical Workflow Diagram

Use this decision tree to validate the synthesis product.

References

-

Claramunt, R. M., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." Physical Chemistry Chemical Physics, vol. 3, 2001, pp. 3822-3831. Link

-

Alkorta, I., & Elguero, J. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray) Study." Journal of the Chemical Society, Perkin Transactions 2, 2002. Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. Link

-

Beilstein Journals. "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism." Beilstein Journal of Organic Chemistry, 2014. Link

-

Chemistry Steps. "Keto-Enol Tautomerism: Key Points and Mechanisms." Chemistry Steps Educational Portal, 2022. Link

Sources

Comparative study of the pharmacological properties of ethoxy-substituted pyrazoles

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Its versatility allows for a wide range of substitutions, leading to a diverse spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] This guide provides a comparative analysis of ethoxy-substituted pyrazoles, offering insights into their pharmacological properties relative to other substituted analogs. We will delve into the experimental methodologies used to evaluate these properties, grounded in established scientific protocols, and explore the structure-activity relationships that govern their therapeutic potential.

The Significance of Substitution: Why Ethoxy?

The introduction of different functional groups onto the pyrazole ring is a key strategy in drug design to modulate the molecule's pharmacokinetic and pharmacodynamic properties.[4] The ethoxy group (-OCH2CH3), a relatively small and lipophilic substituent, can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Understanding the impact of the ethoxy substitution in comparison to other groups, such as methoxy (-OCH3), halogens (e.g., -Cl, -Br), or nitro groups (-NO2), is crucial for the rational design of novel pyrazole-based therapeutics.

Comparative Pharmacological Activities

This section will compare the pharmacological properties of ethoxy-substituted pyrazoles with other analogs in key therapeutic areas.

Anti-inflammatory Activity

Pyrazoles are well-known for their anti-inflammatory properties, with some derivatives acting as selective inhibitors of cyclooxygenase-2 (COX-2).[4][5] The selective inhibition of COX-2 is a desirable trait in anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5]

Comparative Insights:

While direct head-to-head studies are limited, the literature suggests that the nature of the substituent on the pyrazole ring plays a critical role in COX-2 selectivity and overall anti-inflammatory potency. For instance, some studies have shown that derivatives bearing a methoxy group exhibit significant anti-inflammatory activity.[6] The slightly larger and more lipophilic ethoxy group can potentially enhance binding to the hydrophobic pocket of the COX-2 enzyme, a hypothesis that warrants further investigation through comparative in vitro and in vivo studies.

Featured Ethoxy-Substituted Pyrazole: A notable example from the literature is 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423), a selective COX-2 inhibitor that has demonstrated potent anti-inflammatory and analgesic effects, in some cases more potent than indomethacin, without inducing gastric lesions.[7]

Anticancer Activity

The anticancer potential of pyrazole derivatives is a rapidly growing area of research.[8] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[9][10]

Comparative Insights:

The substitution pattern on the pyrazole ring is a key determinant of anticancer efficacy.[8] For example, studies have shown that pyrazole derivatives with chloro and bromo substitutions on an attached phenyl ring exhibit excellent cytotoxicity.[11] The influence of an ethoxy group on anticancer activity is an area of active investigation. Its electron-donating nature and lipophilicity could enhance cell membrane permeability and interaction with intracellular targets. Comparative screening of ethoxy-substituted pyrazoles against a panel of cancer cell lines alongside other substituted analogs is essential to delineate its specific contribution to cytotoxicity. For example, some studies have shown that chloro methyl substituted pyrazole oximes have shown appreciable cytotoxicity against A-549 lung cancer cell lines.[9]

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[3][12]

Comparative Insights:

The antimicrobial potency of pyrazoles is highly dependent on the substituents. For instance, the presence of electron-withdrawing groups like halogens on an associated phenyl ring has been shown to increase antibacterial activity.[13] Comparative studies are needed to systematically evaluate the effect of the ethoxy group on the antimicrobial spectrum and potency of pyrazole derivatives relative to other substitutions.

Experimental Protocols for Pharmacological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. The following section details the methodologies for assessing the key pharmacological activities of ethoxy-substituted pyrazoles.

In Vitro Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

This assay determines the selective inhibitory activity of a compound against the two cyclooxygenase isoforms.

Workflow for COX Inhibition Assay:

Caption: Workflow for COX Inhibition Assay.

Step-by-Step Protocol:

-

Enzyme and Reagent Preparation:

-

Use commercially available human recombinant COX-1 and COX-2 enzymes.[5]

-

Prepare an incubation buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary cofactors.[5]

-

Dissolve the ethoxy-substituted pyrazole and reference compounds (e.g., celecoxib, indomethacin) in DMSO to create stock solutions, followed by serial dilutions.[5]

-

-

Assay Procedure:

-

In a 96-well plate, add the incubation buffer, either COX-1 or COX-2 enzyme, and the test compound solution.[5]

-

Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[5]

-

Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.[5]

-

Stop the reaction by adding a quenching solution, such as 1 M HCl.[5]

-

-

Detection and Analysis:

-

Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

-

Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2.

-

Determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2). A higher index indicates greater selectivity for COX-2.

-

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic effects.[9]

Workflow for MTT Assay:

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., A-549, MCF-7, HeLa) in 96-well plates at a predetermined density and allow them to attach overnight in a CO2 incubator.[14]

-

-

Compound Treatment:

-

MTT Assay:

-

Data Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth.[9]

-

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[15]

Workflow for Agar Well Diffusion Assay:

Caption: Workflow for Agar Well Diffusion Assay.

Step-by-Step Protocol:

-

Preparation:

-

Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria).

-

Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).[15]

-

-

Assay Performance:

-

Evenly spread the microbial inoculum onto the surface of the agar plates.

-

Create wells of a specific diameter in the agar.

-

Add a defined volume of the ethoxy-substituted pyrazole solutions (dissolved in a suitable solvent like DMSO) and control antibiotics to the wells.[15]

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.

-

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of pyrazole derivatives is intricately linked to their chemical structure.[8] The following points highlight key SAR considerations for ethoxy-substituted pyrazoles:

-

Lipophilicity and Membrane Permeability: The ethoxy group increases the lipophilicity of the pyrazole molecule compared to a methoxy or hydroxyl group. This can enhance the compound's ability to cross cell membranes and reach intracellular targets, potentially increasing its efficacy in anticancer and antimicrobial applications.

-

Steric Effects: The size of the ethoxy group can influence how the molecule fits into the binding site of a target protein. In some cases, the larger ethoxy group may provide a better fit than a smaller methoxy group, leading to enhanced activity. Conversely, it could also introduce steric hindrance that reduces binding affinity.

-

Electronic Effects: The ethoxy group is an electron-donating group, which can influence the electron density of the pyrazole ring and its substituents. This can affect the molecule's reactivity and its ability to form hydrogen bonds or other interactions with biological targets.

-